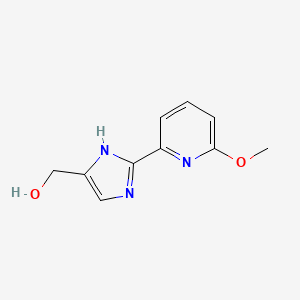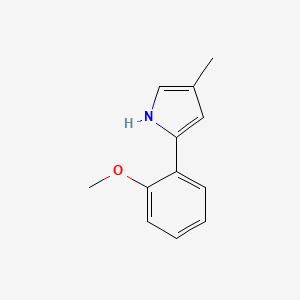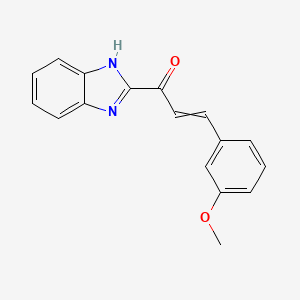
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride is a quaternary ammonium compound with a unique structure that includes a carboxyacetoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride typically involves the reaction of trimethylamine with a suitable carboxyacetoxy precursor under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxyacetoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride involves its interaction with specific molecular targets. The carboxyacetoxy group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of certain enzymes or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Carboxyacetoxy)-N,N,N-trimethylpropanaminium Chloride
- 2-(2-Carboxyacetoxy)-N,N,N-trimethylbutanaminium Chloride
Uniqueness
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its carboxyacetoxy group allows for versatile reactivity, making it valuable in various applications.
Conclusion
This compound is a compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, and medicine. Further research continues to explore its full potential and applications.
Properties
Molecular Formula |
C8H16ClNO4 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-(2-carboxyacetyl)oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-9(2,3)4-5-13-8(12)6-7(10)11;/h4-6H2,1-3H3;1H |
InChI Key |
GCHYFEBTLWFDTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)







![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)




